2-methoxy-4,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
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Overview
Description
2-methoxy-4,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a complex organic compound with the molecular formula C23H32N2O4S and a molecular weight of 432.58 g/mol. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with methoxy, dimethyl, and phenylmorpholino groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the benzenesulfonamide core:
Attachment of the butyl chain: The butyl chain is introduced via a nucleophilic substitution reaction, where a suitable butyl halide reacts with the benzenesulfonamide intermediate.
Introduction of the phenylmorpholino group: The final step involves the reaction of the butyl-substituted benzenesulfonamide with a phenylmorpholine derivative under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethyl groups can be oxidized under strong oxidizing conditions, leading to the formation of corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions, such as with lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or ketone, while reduction of the sulfonamide group may produce an amine.
Scientific Research Applications
2-methoxy-4,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The phenylmorpholino group is known to interact with various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4,5-dimethylbenzenesulfonamide: Lacks the phenylmorpholino group, resulting in different chemical and biological properties.
N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide:
Uniqueness
2-methoxy-4,5-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4S/c1-18-15-21(28-3)23(16-19(18)2)30(26,27)24-11-7-8-12-25-13-14-29-22(17-25)20-9-5-4-6-10-20/h4-6,9-10,15-16,22,24H,7-8,11-14,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNVPFPSLITDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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